6-Chloro-8-methylquinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methylquinoline-5-sulfonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a sulfonyl chloride group at the 5th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylquinoline-5-sulfonyl chloride typically involves the chlorination of 8-methylquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinoline N-oxide or dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
6-Chloro-8-methylquinoline-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Material Science: The compound is used in the synthesis of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonyl chloride: Similar structure but with a hydroxyl group at the 8th position.
6-Chloroquinoline-5-sulfonyl chloride: Lacks the methyl group at the 8th position.
8-Methylquinoline-5-sulfonyl chloride: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-8-methylquinoline-5-sulfonyl chloride is unique due to the combined presence of the chlorine atom, methyl group, and sulfonyl chloride group on the quinoline ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H7Cl2NO2S |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
6-chloro-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-6-5-8(11)10(16(12,14)15)7-3-2-4-13-9(6)7/h2-5H,1H3 |
InChI Key |
FFFZFRFRFOFSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.